Cas no 41100-45-2 ((3-ethyl-1-adamantyl)amine)

(3-ethyl-1-adamantyl)amine 化学的及び物理的性質
名前と識別子
-
- 3-Ethyladamantan-1-amine
- (3-Ethyl-1-adamantyl)amine hydrochloride
- Tricyclo[3.3.1.13,7]decan-1-amine,3-ethyl-
- (3-ethyl-1-adamantyl)amine(SALTDATA: HCl)
- 1-Ethyl-3-aminoadamantane
- 175
- MRZ 2
- CS-0320113
- SCHEMBL292537
- AB01324683-02
- NCGC00330545-01
- CHEMBL132442
- FT-0683175
- IFLab1_001352
- D-175
- Oprea1_637743
- AKOS016344442
- DTXSID70874371
- Tricyclo(3.3.1.13,7)decan-1-amine, 3-ethyl-
- (3-ethyl-1-adamantyl)-amine
- BB 0261643
- 1-Amino-3-ethyladamantane
- IDI1_009219
- D175
- 41100-45-2
- A825428
- (3-ethyl-1-adamantyl)amine
- UNII-CSU8GE9EBY
- MRZ 2/175
- D 175
- CSU8GE9EBY
- AKOS001600273
- 1-AMINOADAMANTANE,3-ETHYL
- DB-082557
- ALBB-013715
-
- MDL: MFCD01838795
- インチ: InChI=1S/C12H21N/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11/h9-10H,2-8,13H2,1H3
- InChIKey: OVQNSGBYKOJYBK-UHFFFAOYSA-N
- ほほえんだ: CCC12CC3CC(C1)CC(C3)(C2)N
計算された属性
- せいみつぶんしりょう: 179.16700
- どういたいしつりょう: 179.1674
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26
じっけんとくせい
- 密度みつど: 1.029±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 244.6±8.0 ºC (760 Torr),
- フラッシュポイント: 97.5±9.7 ºC,
- 屈折率: 1.543
- ようかいど: 極微溶性(0.22 g/l)(25ºC)、
- PSA: 26.02000
- LogP: 3.39440
- じょうきあつ: 0.0±0.5 mmHg at 25°C
(3-ethyl-1-adamantyl)amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3-ethyl-1-adamantyl)amine 税関データ
- 税関コード:2921300090
- 税関データ:
中国税関コード:
2921300090概要:
2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
(3-ethyl-1-adamantyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM281560-5g |
3-Ethyladamantan-1-amine |
41100-45-2 | 95% | 5g |
$*** | 2023-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 060540-500mg |
(3-Ethyl-1-adamantyl)amine hydrochloride |
41100-45-2 | 500mg |
2568.0CNY | 2021-07-10 | ||
Chemenu | CM281560-5g |
3-Ethyladamantan-1-amine |
41100-45-2 | 95% | 5g |
$471 | 2021-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 060540-500mg |
(3-Ethyl-1-adamantyl)amine hydrochloride |
41100-45-2 | 500mg |
2568CNY | 2021-05-07 | ||
TRC | B440888-10mg |
(3-ethyl-1-adamantyl)amine |
41100-45-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B440888-50mg |
(3-ethyl-1-adamantyl)amine |
41100-45-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
A2B Chem LLC | AF68964-1g |
3-Ethyladamantan-1-amine |
41100-45-2 | >95% | 1g |
$439.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390783-1g |
3-Ethyladamantan-1-amine |
41100-45-2 | 98+% | 1g |
¥1001.00 | 2024-05-14 | |
TRC | B440888-100mg |
(3-ethyl-1-adamantyl)amine |
41100-45-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
A2B Chem LLC | AF68964-10g |
3-Ethyladamantan-1-amine |
41100-45-2 | >95% | 10g |
$1134.00 | 2024-04-20 |
(3-ethyl-1-adamantyl)amine 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
(3-ethyl-1-adamantyl)amineに関する追加情報
Exploring the Unique Properties and Applications of (3-Ethyl-1-Adamantyl)Amine (CAS No. 41100-45-2)
The compound (3-ethyl-1-adamantyl)amine, identified by its CAS number 41100-45-2, is a fascinating derivative of the adamantane structure, which has garnered significant attention in pharmaceutical and material science research. This amine-functionalized adamantane derivative exhibits unique steric and electronic properties, making it a valuable building block in organic synthesis and drug development. Researchers are increasingly focusing on this compound due to its potential in creating highly stable molecular frameworks and its role in bioactive molecule design.
One of the most compelling aspects of 3-ethyl-1-adamantylamine is its rigid, three-dimensional structure. The adamantane core provides exceptional thermal and chemical stability, while the ethyl group at the 3-position introduces subtle steric effects that can influence molecular interactions. This combination makes it particularly useful in medicinal chemistry, where researchers are exploring its potential as a pharmacophore in central nervous system (CNS) targeting compounds. Recent studies have investigated its incorporation into novel drug candidates for neurological disorders, leveraging its ability to cross the blood-brain barrier.
In the realm of material science, CAS 41100-45-2 has shown promise as a precursor for advanced polymers and coatings. Its robust structure contributes to enhanced material durability, with applications ranging from high-performance coatings to specialty adhesives. The compound's amine functionality allows for facile chemical modification, enabling the creation of tailored materials with specific properties. This versatility has led to growing interest from industries seeking heat-resistant materials and chemically stable formulations.
The synthesis of (3-ethyl-1-adamantyl)amine typically involves multi-step organic transformations starting from adamantane derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods to reduce environmental impact. These advancements align with current trends in sustainable chemical production, addressing concerns about resource efficiency and waste reduction in industrial processes.
Analytical characterization of this compound presents unique challenges and opportunities. Advanced techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming its structure and purity. The distinct spectral signatures of the adamantane framework, combined with the effects of ethyl substitution, provide valuable insights into molecular conformation and electronic distribution. These analytical aspects are particularly relevant for quality control in pharmaceutical applications, where compound purity is paramount.
Recent patent literature reveals growing commercial interest in 3-ethyladamantylamine derivatives, particularly in the development of novel therapeutic agents. Several pharmaceutical companies have filed patents covering its use in neurological drug formulations and antiviral compounds. This intellectual property activity suggests expanding market potential for this specialty chemical, driven by ongoing research into its biological activities and material properties.
From a regulatory perspective, 41100-45-2 is not currently classified as hazardous under major chemical safety frameworks. However, proper handling procedures should always be followed when working with any chemical substance. The compound's stability under normal conditions makes it relatively straightforward to store and transport, contributing to its practicality for research and industrial applications.
Looking to the future, the unique characteristics of (3-ethyl-1-adamantyl)amine position it as a compound of continuing interest across multiple scientific disciplines. Ongoing research is exploring its potential in catalysis, where its steric properties may influence reaction pathways, and in nanotechnology applications, where its well-defined structure could serve as a molecular building block. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this adamantane derivative is likely to find even broader utility in scientific and industrial contexts.
The commercial availability of CAS 41100-45-2 has improved in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing and purity specifications vary among suppliers, reflecting different production methods and quality control standards. Researchers seeking this material should carefully evaluate certificates of analysis to ensure the compound meets their specific requirements for intended applications.
In academic circles, 3-ethyl-1-adamantylamine has become a subject of increasing interest in organic chemistry curricula, serving as an excellent example of bridged polycyclic systems and their unique chemical behavior. Its study provides valuable insights into steric effects, conformational analysis, and the strategic use of rigid frameworks in molecular design. This educational aspect further underscores the compound's significance in the chemical sciences.
Environmental fate studies of (3-ethyl-1-adamantyl)amine indicate that its persistence and biodegradation characteristics are influenced by the stable adamantane core. While generally considered to have low environmental mobility due to its hydrophobic nature, ongoing research is examining its ecotoxicological profile to ensure responsible use in industrial applications. These studies are particularly relevant given increasing regulatory focus on chemical sustainability and green chemistry initiatives.
The versatility of 41100-45-2 extends to its potential in coordination chemistry, where the amine group can serve as a ligand for metal centers. Researchers have explored its use in creating novel organometallic complexes with potential applications in catalysis and materials science. This area of investigation highlights the compound's utility beyond traditional organic chemistry applications.
In conclusion, (3-ethyl-1-adamantyl)amine represents a compelling example of how structural modification of fundamental organic frameworks can yield compounds with diverse and valuable properties. Its combination of stability, functionality, and three-dimensional architecture ensures its continued relevance in cutting-edge research across multiple disciplines. As scientific understanding of this compound grows and new applications emerge, CAS 41100-45-2 is poised to remain an important tool in the chemist's repertoire for years to come.
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